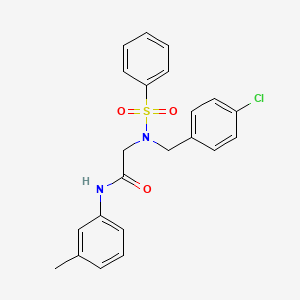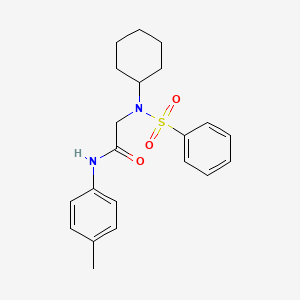
N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a synthetic compound that has been extensively studied in the field of neuroscience. This compound belongs to the class of NMDA receptor antagonists, which are known to modulate the activity of glutamate, the primary excitatory neurotransmitter in the central nervous system. CGP 49823 has been found to exhibit neuroprotective effects and is being investigated for its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
CGP 49823 acts as an NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CGP 49823 reduces the influx of calcium ions into the neurons, which can lead to neuroprotective effects.
Biochemical and Physiological Effects:
CGP 49823 has been found to exhibit neuroprotective effects in various animal models of neurological disorders. It has been shown to reduce neuronal damage and improve neurological outcomes in ischemic stroke and traumatic brain injury models. Additionally, it has been found to reduce amyloid-beta-induced neurotoxicity in vitro, suggesting that it may have potential therapeutic applications in Alzheimer's disease.
实验室实验的优点和局限性
CGP 49823 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been extensively studied, and its mechanism of action and neuroprotective effects are well-established. However, there are also limitations to its use in lab experiments. It has been found to have low bioavailability and poor solubility, which can limit its effectiveness in vivo. Additionally, it has been found to have potential side effects, such as impairing learning and memory processes.
未来方向
There are several future directions for research on CGP 49823. One area of research is investigating its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to optimize its pharmacokinetic properties and improve its effectiveness in vivo. Finally, research is needed to investigate potential side effects and develop strategies to mitigate them.
Conclusion:
In conclusion, CGP 49823 is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It acts as an NMDA receptor antagonist and exhibits neuroprotective effects. While it has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to optimize its pharmacokinetic properties and investigate potential side effects.
科学研究应用
CGP 49823 has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-16-8-7-9-17(14-16)22-20(24)15-23(18-10-3-1-4-11-18)27(25,26)19-12-5-2-6-13-19/h2,5-9,12-14,18H,1,3-4,10-11,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFAZFHHCQRRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3483869.png)
![4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483875.png)
![N~2~-benzyl-N~1~-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3483877.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-cyclohexylglycinamide](/img/structure/B3483883.png)

![4-{[N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3483919.png)

![N~1~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3483936.png)
![2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3483940.png)
![N-(2-ethoxyphenyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B3483947.png)
![4-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3483954.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3483958.png)